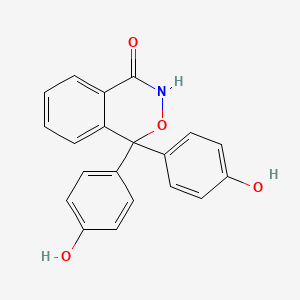

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

Description

The exact mass of the compound this compound is 333.10010796 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(4-hydroxyphenyl)-2,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)18-4-2-1-3-17(18)19(24)21-25-20/h1-12,22-23H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLONGGBMHWANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NOC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry

Historical and Contemporary Approaches to Benzoxazine (B1645224) Framework Synthesis

The synthesis of the benzoxazine ring system has a rich history, with foundational methods paving the way for more sophisticated and efficient contemporary strategies. Historically, the condensation of phenols, primary amines, and formaldehyde, known as the Mannich reaction, has been a principal route to 1,3-benzoxazines. Another classical approach involves the reaction of anthranilic acids with aroyl chlorides, first reported in 1902, which provides access to 1,3-benzoxazin-4-ones. mdpi.com

In recent years, the field has seen a surge in innovative synthetic methodologies aimed at improving yields, enhancing substrate scope, and promoting milder reaction conditions. These contemporary approaches often employ transition-metal catalysis. For instance, palladium-catalyzed carbonylative coupling reactions of 2-iodoanilines with aryl iodides have emerged as a powerful tool for constructing 2-arylbenzoxazinones. organic-chemistry.org Copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes also offer an efficient route to 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org Furthermore, solvent-assisted grinding techniques represent a green chemistry approach, enabling the rapid cyclodehydration of N-substituted anthranilic acid derivatives to yield benzoxazin-4-ones. organic-chemistry.org These modern methods provide greater control over the synthesis and allow for the introduction of a wider array of functional groups into the benzoxazine framework.

Targeted Synthesis of 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

Selection and Optimization of Precursor Molecules

The selection of appropriate precursor molecules is critical for the successful synthesis of the target compound. The key starting materials for this proposed synthesis are:

A 2-aminobenzoic acid derivative: To form the benzoxazine core, a 2-aminobenzoic acid (anthranilic acid) derivative is required. To introduce the hydroxyl group at the 4-position of the benzoxazine ring, an N-hydroxy-2-aminobenzoic acid would be the ideal starting point. The amino and carboxylic acid functionalities may require protection to prevent unwanted side reactions during the initial coupling step.

4,4'-dihydroxybenzophenone: This commercially available diaryl ketone provides the two 4-hydroxyphenyl moieties at the 1-position of the benzoxazine ring.

The optimization of these precursors would involve evaluating the impact of different protecting groups on the amino and carboxyl functions of the anthranilic acid derivative to ensure compatibility with the planned reaction conditions and ease of removal in the final steps.

Table 1: Precursor Molecules for the Proposed Synthesis

| Precursor | Role in Synthesis | Considerations for Optimization |

|---|---|---|

| N-hydroxy-2-aminobenzoic acid | Forms the benzoxazine core and provides the 4-ol functionality | Selection of appropriate protecting groups for the amine and carboxylic acid to prevent side reactions. |

| 4,4'-dihydroxybenzophenone | Provides the two 4-hydroxyphenyl substituents at the 1-position | Purity of the ketone is crucial to avoid byproducts. |

Elucidation of Reaction Conditions and Mechanistic Pathways

The proposed reaction would likely proceed via an acid-catalyzed condensation of the N-hydroxy-2-aminobenzoic acid derivative with 4,4'-dihydroxybenzophenone. The reaction mechanism is envisioned to involve the initial formation of a carbinolamine intermediate, followed by cyclization and dehydration to yield the desired 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-one. Subsequent selective reduction of the ketone at position 4 would yield the final product, this compound.

The optimization of reaction conditions would be crucial and would involve a systematic study of various parameters as outlined in the table below.

Table 2: Proposed Reaction Conditions for Optimization

| Parameter | Range/Options | Rationale |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid, Amberlyst-15, Lewis acids (e.g., ZnCl2, BF3·OEt2) | To facilitate the condensation reaction by protonating the carbonyl group of the benzophenone. |

| Solvent | Toluene, xylene, dioxane | Aprotic solvents capable of azeotropically removing water to drive the equilibrium towards product formation. |

| Temperature | 80-140 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing thermal degradation. |

| Reaction Time | 12-48 hours | Monitoring by TLC or HPLC to determine the point of maximum conversion. |

Advanced Purification and Isolation Techniques

Following the reaction, the crude product would likely be a mixture of the desired compound, unreacted starting materials, and potential byproducts. A multi-step purification strategy would be necessary to isolate this compound in high purity.

Initial purification would involve extraction to remove the acid catalyst and any water-soluble impurities. This would be followed by column chromatography on silica (B1680970) gel, a standard technique for separating organic compounds based on their polarity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective in separating the target compound from less polar impurities.

For achieving high purity, recrystallization from a suitable solvent system would be the final step. The choice of solvent would be determined by the solubility profile of the product. Characterization of the purified compound would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Exploration of Derivatization Strategies for this compound

The presence of two phenolic hydroxyl groups in this compound offers opportunities for further chemical modification to potentially alter its physicochemical and biological properties. Derivatization strategies can be explored to selectively modify these hydroxyl groups.

Regioselective Modifications at the Hydroxyphenyl Moieties

Regioselective modification of one phenolic hydroxyl group in the presence of the other is a significant challenge in synthetic chemistry but can be achieved through various strategies. nih.gov One approach involves the use of a bulky protecting group that preferentially reacts with the more sterically accessible hydroxyl group. For instance, reaction with a bulky silylating agent under carefully controlled stoichiometric conditions could lead to the monosilylated derivative.

Table 3: Potential Regioselective Derivatization Reactions

| Reaction Type | Reagents and Conditions | Expected Outcome |

|---|---|---|

| Mon-etherification | 1. NaH (1 equivalent), THF, 0 °C 2. Alkyl halide (e.g., CH3I, BnBr) | Selective formation of a mono-ether derivative. |

| Mono-esterification | Acyl chloride (1 equivalent), pyridine, CH2Cl2, 0 °C | Selective formation of a mono-ester derivative. |

| Mono-silylation | TBDMSCl (1 equivalent), imidazole, DMF | Selective protection of one hydroxyl group as a silyl (B83357) ether. |

The successful regioselective modification would yield a series of mono-functionalized derivatives of this compound, opening avenues for the synthesis of more complex molecules with potentially tailored properties. The unreacted hydroxyl group in these mono-derivatives could then be subjected to a different chemical transformation, leading to dissymmetrically substituted products.

Structural Diversification of the Central Benzoxazine Core

The structural framework of this compound offers several avenues for chemical modification to generate a library of derivatives with potentially diverse properties. The diversification strategies can be conceptually categorized based on the region of the molecule being altered: the bis(4-hydroxyphenyl) substituents at the C1 position, the fused benzene (B151609) ring, and the heterocyclic benzoxazine ring itself.

Modification of the C1-Aryl Substituents: The phenolic hydroxyl groups on the two phenyl rings at the C1 position are prime targets for functionalization. Standard phenolic chemistry can be employed to introduce a wide array of functionalities.

Etherification: Reaction with various alkyl or aryl halides under Williamson ether synthesis conditions can yield a series of ether derivatives. This allows for the modulation of lipophilicity and the introduction of further reactive handles or pharmacologically active moieties.

Esterification: Acylation of the hydroxyl groups with different acid chlorides or anhydrides can produce ester analogues. This strategy is often used in prodrug design, where the ester linkage can be cleaved in vivo to release the active phenolic compound.

Mannich Reaction: The ortho positions of the phenol (B47542) rings are susceptible to aminomethylation via the Mannich reaction, introducing basic side chains that can influence solubility and receptor binding.

Alterations to the Fused Benzene Ring: The aromatic ring fused to the oxazine (B8389632) core can also be modified, typically prior to the cyclization step that forms the heterocyclic system. Starting with substituted N-hydroxy-2-aroylbenzamides would allow for the introduction of various substituents such as halogens, nitro groups, alkyl chains, or alkoxy groups. These modifications can influence the electronic properties and metabolic stability of the entire molecule.

Manipulation of the Benzoxazine Heterocycle: Direct modification of the central 2,3-benzoxazine ring is more challenging due to potential ring instability. However, variations can be achieved by modifying the synthetic precursors. For instance, altering the aroyl group in the N-hydroxy-2-aroylbenzamide precursor would lead to different substitution patterns on the benzoxazine core, although not at the C1 position in this specific scaffold.

A summary of potential diversification points is presented in the interactive table below.

| Molecular Region | Modification Type | Potential Reagents | Resulting Functional Group |

| C1-Aryl Groups | Etherification | Alkyl Halides, Benzyl Bromide | Alkyl/Aryl Ethers |

| C1-Aryl Groups | Esterification | Acetyl Chloride, Benzoyl Chloride | Esters |

| Fused Benzene Ring | Electrophilic Aromatic Substitution (on precursor) | Br₂, HNO₃/H₂SO₄ | Halogen, Nitro groups |

| Benzoxazine Core | Precursor Modification | Substituted Aroyl Chlorides | Varied Core Substitution |

Stereoselective Synthesis Approaches to Analogues

The carbon atom at the C1 position of this compound is a quaternary center, and therefore, this specific molecule is achiral. However, the synthesis of analogues where the two aryl groups at C1 are different (Ar ≠ Ar') would create a chiral center, making stereoselective synthesis a critical consideration.

Currently, there is a lack of published, specific methods for the stereoselective synthesis of chiral 1,1-diaryl-1H-2,3-benzoxazin-4-ol analogues. However, general principles of asymmetric synthesis can be applied to propose potential strategies. The key challenge lies in controlling the facial selectivity of the nucleophilic attack on a precursor carbonyl or iminium ion equivalent.

Proposed Stereoselective Strategies:

Chiral Auxiliary Approach: A chiral auxiliary could be attached to the N-hydroxybenzamide precursor. This auxiliary would direct the addition of the second, different aryl nucleophile to the carbonyl carbon, which would become the C1 of the benzoxazine, in a diastereoselective manner. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Catalyst Approach: A more modern and efficient approach would involve the use of a chiral catalyst. A potential synthetic route could involve the reaction of an N-hydroxy-2-aroylbenzamide with an aryl nucleophile (e.g., an organometallic reagent) in the presence of a chiral Lewis acid or Brønsted acid catalyst. The catalyst would create a chiral environment around the reactive center, favoring the formation of one enantiomer over the other.

The development of such stereoselective methods would be essential for investigating the differential biological activities of the individual enantiomers of chiral analogues, a common theme in medicinal chemistry where stereoisomers often exhibit distinct pharmacological and toxicological profiles. Research in this area would first require the successful synthesis of the racemic chiral analogues, followed by the systematic screening of chiral catalysts and conditions to achieve high enantioselectivity.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular framework and providing insights into the molecule's spatial configuration.

For 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol, a complete NMR analysis would begin with the acquisition of 1D ¹H and ¹³C spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazine (B1645224) core and the two 4-hydroxyphenyl rings, as well as signals for the hydroxyl protons. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the quaternary carbons.

To assemble the molecular puzzle, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be crucial for establishing the proton connectivity within each of the aromatic rings. For instance, the characteristic coupling patterns of the four protons on the benzoxazine's benzene (B151609) ring and the AA'BB' systems of the two equivalent 4-hydroxyphenyl groups would be clearly delineated.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbon atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. NOESY data is instrumental in determining the preferred conformation and stereochemistry of the molecule in solution, for example, by showing correlations between protons on the 4-hydroxyphenyl rings and protons on the benzoxazine core.

The expected NMR data, based on the structure of this compound, is summarized in the interactive table below.

| Atom Type | Predicted Chemical Shift (ppm) | Expected 2D Correlations |

| ¹H (Phenolic OH) | 9.0 - 10.0 | HMBC to carbons of the 4-hydroxyphenyl ring. |

| ¹H (Aromatic) | 6.8 - 8.0 | COSY with adjacent aromatic protons; HMQC/HSQC with attached aromatic carbons; HMBC to other aromatic and quaternary carbons. |

| ¹³C (C=N or C-O) | 140 - 160 | HMBC from nearby aromatic and hydroxyl protons. |

| ¹³C (Aromatic CH) | 115 - 135 | HMQC/HSQC with directly attached protons. |

| ¹³C (Quaternary C1) | 80 - 95 | HMBC from protons on the 4-hydroxyphenyl rings. |

Note: The chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

The structure of this compound possesses conformational flexibility, primarily due to the rotation of the two 4-hydroxyphenyl groups around the single bonds connecting them to the C1 atom of the benzoxazine ring. Furthermore, the six-membered oxazine (B8389632) ring itself may exist in different conformations, such as a half-chair. nstda.or.th

Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating such conformational dynamics. beilstein-journals.org By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rotation between conformers may be slow on the NMR timescale, resulting in separate signals for chemically distinct atoms in each conformer. As the temperature is raised, the rate of interchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. beilstein-journals.orgbeilstein-journals.org The temperature at which coalescence occurs can be used to calculate the activation energy barrier (ΔG‡) for the conformational change, providing quantitative information about the flexibility of the molecule. beilstein-journals.org For the target molecule, DNMR could reveal the energy barrier to rotation of the hydroxyphenyl groups.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice.

The primary prerequisite for a successful X-ray diffraction analysis is the availability of a high-quality single crystal. Growing such crystals can be a meticulous process, often requiring the screening of various conditions. Common methods for growing crystals of organic molecules include: arxiv.org

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.

Vapor Diffusion: A concentrated solution of the compound in a given solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often involves testing a range of solvents with different polarities (e.g., ethanol, acetone, dimethylformamide, toluene, or mixtures thereof). The goal is to find conditions that promote slow, ordered growth, avoiding rapid precipitation which typically leads to amorphous solids or microcrystalline powders. acadpubl.eu

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The two phenolic hydroxyl (-OH) groups are strong hydrogen bond donors, while the oxygen and nitrogen atoms of the benzoxazine core, as well as the hydroxyl oxygen atoms themselves, can act as hydrogen bond acceptors. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. nih.gov

In addition to hydrogen bonding, other non-covalent interactions are anticipated:

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak donors to the electron-rich face of an aromatic ring.

| Potential Interaction Type | Donor | Acceptor | Expected Role in Crystal Lattice |

| Intermolecular Hydrogen Bond | Phenolic -OH | Phenolic -O-, Oxazine -O-, Oxazine -N- | Primary interaction forming chains or sheets, dictating the overall packing motif. nih.gov |

| π-π Stacking | Aromatic Ring Face | Aromatic Ring Face | Stabilizes packing by aligning molecules in columns or layers. |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring Face | Provides additional stabilization to the 3D structure. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high precision, allowing for the unambiguous confirmation of its elemental composition.

For this compound (Molecular Formula: C₂₁H₁₇NO₄), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. A plausible fragmentation pathway could involve:

Initial loss of small, stable molecules like water (H₂O).

Cleavage of the bonds between the C1 carbon and the 4-hydroxyphenyl groups, leading to fragment ions corresponding to the hydroxyphenyl cation or radical.

Ring-opening and subsequent fragmentation of the benzoxazine core.

The analysis of these fragmentation patterns helps to corroborate the structure determined by NMR and X-ray diffraction. raco.cat

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₂₁H₁₈NO₄]⁺ | 360.1230 | Protonated molecular ion (in positive ion mode ESI) |

| [M]⁺˙ | [C₂₁H₁₇NO₄]⁺˙ | 359.1152 | Molecular ion (in EI) |

| [M-H₂O]⁺˙ | [C₂₁H₁₅NO₃]⁺˙ | 341.1046 | Loss of a water molecule |

| [M-C₆H₅O]⁺ | [C₁₅H₁₂NO₃]⁺ | 266.0812 | Loss of a phenoxy radical |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0335 | Phenoxy cation fragment |

Note: The m/z values are for the monoisotopic masses. The observed fragmentation will depend on the ionization technique (e.g., ESI, EI) and collision energy used.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data has been published for this compound. This technique would be essential for determining the compound's exact mass and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

There is no available MS/MS fragmentation data for this compound. Such data would be crucial for elucidating the compound's structural connectivity by analyzing its fragmentation pathways.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Bond Analysis

Specific Fourier Transform Infrared (FTIR) and Raman spectroscopic data for this compound are not found in the existing scientific literature. This type of analysis would be necessary to identify the characteristic vibrational modes of its functional groups and bonds.

Investigation of Molecular Interactions and Reactivity Profiles

Non-Covalent Interactions of 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

The intricate network of non-covalent interactions plays a pivotal role in dictating the supramolecular assembly, crystal packing, and biological activity of this compound. A thorough understanding of these interactions is crucial for predicting its behavior in various chemical and biological systems.

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound, featuring multiple hydroxyl groups and heteroatoms, allows for the formation of extensive and complex hydrogen bonding networks. Both intramolecular and intermolecular hydrogen bonds are anticipated, significantly influencing its conformational preferences and solid-state architecture. The phenolic hydroxyl groups are primary donors, while the oxygen and nitrogen atoms within the benzoxazinone (B8607429) core can act as acceptors. In solid-state structures of related benzoxazine (B1645224) derivatives, strong N-H···O hydrogen bonds are observed. researchgate.net The interplay of these hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex three-dimensional arrays. The strength and geometry of these bonds are dependent on the surrounding chemical environment.

Acid-Base Chemistry and Tautomeric Equilibria Studies

The acidic and basic properties of this compound are primarily governed by its phenolic hydroxyl groups and the nitrogen atom within the benzoxazine ring. The phenolic protons are expected to be weakly acidic. The exact pKa values would be influenced by the electronic effects of the rest of the molecule.

Furthermore, the presence of amide-like and enol-like moieties within the benzoxazin-4-ol ring system suggests the possibility of tautomeric equilibria. Tautomerism, the interconversion of structural isomers, can be influenced by factors such as solvent polarity and pH. mdpi.combeilstein-journals.org For instance, a keto-enol type tautomerism can be envisioned involving the C4-hydroxyl group and the adjacent carbonyl-like functionality. Spectroscopic techniques, such as NMR and UV-Vis, are instrumental in studying these equilibria in solution. mdpi.comresearchgate.net

Photophysical and Photochemical Behavior

The photophysical properties of this compound are of interest due to the presence of multiple chromophoric units. The aromatic rings and the benzoxazinone core are expected to give rise to characteristic absorption and emission spectra.

Absorption and Emission Spectroscopy Studies

The UV-Vis absorption spectrum of this compound is anticipated to show bands corresponding to π → π* transitions within the aromatic systems. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be dependent on the solvent used, as solvatochromic effects are common in such molecules. nih.govmdpi.com For similar benzoxazine structures, broad absorption peaks are observed in the range of 282-291 nm. researchgate.net

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum, characterized by its emission maximum (λem) and quantum yield (ΦF), provides insights into the excited state properties. The Stokes shift, the difference between the absorption and emission maxima, is also an important parameter. In related benzoxazines, broad emission peaks have been recorded in the range of 297-313 nm. researchgate.net The fluorescence properties can be sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

Investigation of Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of this compound is anticipated to be rich and complex, largely influenced by the electronic interplay between the benzoxazine core and the two 4-hydroxyphenyl substituents. While direct experimental data for this specific molecule is not extensively available, its excited-state dynamics can be inferred from the well-documented behavior of related chromophoric systems, such as hydroxyphenyl-benzoxazole derivatives. nih.govrsc.org

A key process expected to govern the excited-state dynamics is Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, a rapid transfer of a proton from the hydroxyl group of one of the hydroxyphenyl moieties to a nearby acceptor atom within the benzoxazine ring could occur. nih.gov This process leads to the formation of a transient keto-tautomer, which is electronically and structurally distinct from the initial enol form. The ESIPT phenomenon is typically associated with a large Stokes shift, meaning a significant difference between the absorption and emission maxima, and can result in dual fluorescence emission bands corresponding to both the enol and keto forms. nih.gov

The efficiency and dynamics of ESIPT are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capabilities. nih.gov In polar solvents, the charge distribution in the excited state can be stabilized, potentially influencing the rate and equilibrium of the proton transfer.

Energy transfer mechanisms in this molecule could involve both intramolecular and intermolecular pathways. Intramolecular energy transfer may occur between the two hydroxyphenyl rings or from these rings to the benzoxazine core. The efficiency of such transfer would depend on the spatial orientation and electronic coupling between these fragments. Intermolecular energy transfer processes, such as Förster Resonance Energy Transfer (FRET), could be significant in aggregated states or in the solid state, where molecules are in close proximity.

Table 1: Postulated Photophysical Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Absorption Maximum (λabs) | ~280-320 nm | Benzoxazine derivatives typically show broad absorption peaks in this range. researchgate.net |

| Emission Maximum (λem) | Dual emission possible: ~350-400 nm (enol) and ~450-550 nm (keto) | Hydroxyphenyl-substituted heterocycles capable of ESIPT often exhibit dual fluorescence. nih.govresearchgate.net |

| Stokes Shift | Large | A significant Stokes shift is a hallmark of the ESIPT process. nih.gov |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Non-radiative decay pathways in flexible molecules can reduce the quantum yield. nih.gov |

| Fluorescence Lifetime (τF) | Potentially multi-exponential (nanosecond range) | Complex excited-state dynamics and multiple emitting species can lead to complex decay kinetics. rsc.org |

Redox Chemistry and Electrochemical Characterization

The redox chemistry of this compound is primarily dictated by the two electron-rich 4-hydroxyphenyl groups and the heterocyclic benzoxazine core. The electrochemical behavior of this compound can be predicted by examining studies on related phenolic compounds and bisphenol analogues. nih.govnih.govnih.gov

The most prominent electrochemical feature is expected to be the oxidation of the phenolic hydroxyl groups. Cyclic voltammetry studies on similar dihydroxybenzene derivatives typically show one or two oxidation peaks corresponding to the sequential or simultaneous removal of electrons from the hydroxyl moieties. nih.govpreprints.org This process is generally irreversible or quasi-reversible and leads to the formation of phenoxy radicals, which can subsequently undergo further reactions, including dimerization or polymerization. nih.gov The oxidation potential is sensitive to the pH of the medium, with lower potentials observed in more basic solutions due to the deprotonation of the phenolic hydroxyl group. nih.gov

The presence of two hydroxyphenyl groups at the same carbon atom might lead to interesting electrochemical behavior. The first oxidation event would likely involve one of the phenolic groups. The resulting radical cation could be stabilized by the aromatic system. The oxidation of the second phenolic group might occur at a slightly different potential due to the electronic influence of the already oxidized first group.

The electrochemical characterization of this compound would likely involve techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) to determine the oxidation and reduction potentials, the number of electrons transferred in each step, and the reversibility of the redox processes. nih.gov

Table 2: Predicted Electrochemical Parameters for this compound Based on Analogous Compounds

| Electrode Process | Predicted Potential Range (vs. Ag/AgCl) | Characteristics and Rationale |

| First Oxidation (Phenolic OH) | +0.4 to +0.8 V | Irreversible or quasi-reversible oxidation of one hydroxyphenyl group to a phenoxy radical. Similar potentials are observed for other bisphenol derivatives. nih.govresearchgate.net |

| Second Oxidation (Phenolic OH) | +0.6 to +1.0 V | Oxidation of the second hydroxyphenyl group, potentially at a higher potential due to electronic effects from the first oxidation. |

| Benzoxazine Ring Oxidation | > +1.2 V | Oxidation of the heterocyclic ring system, expected to be less favorable than the phenolic oxidation. |

| Reduction | Negative potential range | Reduction processes are less common for such electron-rich systems but could involve the benzoxazine core under specific conditions. |

It is important to note that these predicted values are based on the analysis of structurally related compounds and the actual experimental data may vary depending on the specific experimental conditions, such as the solvent, supporting electrolyte, and electrode material used.

Exploration of Advanced Material Science Applications

Incorporation into Polymer Matrices for Functional Materials

The structure of 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol is particularly well-suited for its use in creating functional polymer matrices. The presence of the benzoxazine (B1645224) ring allows for ring-opening polymerization to form a highly cross-linked polybenzoxazine network, while the bisphenol-A like core provides a basis for robust thermal and mechanical properties.

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

As a monomer, this compound can undergo thermally activated ring-opening polymerization. This process is initiated by heating, which causes the oxazine (B8389632) ring to open and form a network of phenolic structures without the release of volatile by-products, leading to near-zero volumetric shrinkage upon curing. This is a significant advantage over traditional phenolic and epoxy resins. cnrs.fr The resulting polybenzoxazine is a thermosetting polymer with a high density of phenolic hydroxyl groups, which can enhance adhesion and allow for further chemical modifications.

The general synthesis of bisphenol-A based benzoxazine monomers involves the reaction of bisphenol-A, formaldehyde, and a primary amine. researchgate.net In the case of this compound, the specific synthetic pathway would determine its final structure and purity, which in turn affects its polymerization behavior and the properties of the resulting polymer.

Furthermore, this compound can act as a cross-linking agent when blended with other polymers, such as epoxy resins. The phenolic hydroxyl groups generated during the ring-opening of the benzoxazine can react with the epoxy groups, leading to a hybrid polymer network with enhanced properties. cnrs.fr This approach allows for the tailoring of material properties to meet the demands of specific applications.

Influence on Polymerization Kinetics and Network Formation

The polymerization kinetics of benzoxazines are influenced by their chemical structure. For bisphenol-A based benzoxazines, the curing process can be monitored using techniques like differential scanning calorimetry (DSC), which reveals the onset and peak temperatures of the polymerization exotherm. tandfonline.com The structure of the bisphenol unit has a notable effect on the curing characteristics. For instance, modifications to the aromatic nucleus of the bisphenol can shift the curing exotherm to lower or higher temperatures. tandfonline.com

The curing of bisphenol-A aniline-based benzoxazine has been studied, and it is known that accelerators can be used to reduce the onset temperature of curing. expresspolymlett.com The polymerization of benzoxazines can proceed through an autocatalytic mechanism. mdpi.com The activation energy for the polymerization of commercial aromatic bis-benzoxazines has been a subject of investigation to understand and control the curing process.

The formation of the polymer network from this compound would result in a highly cross-linked structure. The crosslink density is a critical factor that determines the thermal and mechanical properties of the final material, such as the glass transition temperature (Tg) and modulus. surrey.ac.uk The presence of two hydroxyphenyl groups per repeating unit contributes to a high crosslink density and the formation of a rigid network.

Below is a data table summarizing the curing characteristics of structurally related bisphenol-A based benzoxazines, which can provide an expected range for the polymerization behavior of this compound.

| Monomer | Onset of Cure (°C) | Peak Exotherm (°C) | Enthalpy of Cure (J/g) |

| Bisphenol-A Benzoxazine (BAB) | 163 | 229 | 273 |

| Indane Bisphenol Benzoxazine (IBPB) | 148 | 211 | 224 |

| Spirobiindane Bisphenol Benzoxazine (SBIB) | 220 | 275 | 162 |

Data adapted from studies on bisphenol-A and its derivatives. tandfonline.com

Potential as a Fluorescent Probe or Component in Optical Materials

The inherent fluorescence of some benzoxazine derivatives makes them attractive for applications in optical materials and as fluorescent probes. nih.gov The electronic properties of the this compound structure, with its extended conjugation and electron-donating hydroxyl groups, suggest that it could exhibit interesting photoluminescent behavior.

Design Principles for Tailored Optical Activity

The design of fluorescent probes based on benzoxazine structures often involves the strategic placement of electron-donating and electron-accepting groups to tune the emission wavelength and intensity. tamu.edu For this compound, the two phenolic hydroxyl groups act as electron-donating moieties. The optical properties could be further tailored by chemical modification of these hydroxyl groups or by introducing other functional groups onto the aromatic rings.

Key design principles for creating fluorescent probes include:

Photoinduced Electron Transfer (PET): A common mechanism where the fluorescence is quenched in the native state and restored upon binding to a target analyte.

Intramolecular Charge Transfer (ICT): The emission wavelength can be sensitive to the local environment's polarity, making such molecules useful as solvatochromic probes.

Förster Resonance Energy Transfer (FRET): By coupling the benzoxazine fluorophore with another chromophore, FRET-based sensors can be designed for detecting specific biomolecular interactions.

The specific absorption and emission wavelengths of this compound would need to be determined experimentally, but based on similar benzophenoxazine dyes, emission in the visible to near-infrared region could be possible. tamu.edu

Integration into Sensing Platforms and Optoelectronic Devices

Due to their potential fluorescence, benzoxazine derivatives like this compound could be integrated into various sensing platforms. For example, they could be used for the detection of metal ions or biomolecules. The phenolic hydroxyl groups could serve as binding sites for specific analytes, and this binding event could trigger a change in the fluorescence signal. nih.gov

In the realm of optoelectronics, materials with tunable optical properties are highly sought after. Polybenzoxazines derived from this monomer could be used as matrices for embedding other optically active components, or the polymer itself could be the active material. The high thermal stability and low shrinkage of polybenzoxazines are advantageous for the fabrication of robust optoelectronic devices.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The structure of this compound, with its multiple hydrogen bond donor and acceptor sites, makes it an excellent candidate for applications in supramolecular chemistry and self-assembly.

The phenolic hydroxyl groups and the nitrogen and oxygen atoms within the benzoxazine ring can all participate in hydrogen bonding. These interactions can direct the self-assembly of the monomer into well-defined supramolecular structures, such as sheets, ribbons, or porous networks. rsc.org The ability to form such ordered structures is of great interest for applications in materials science, including the development of functional membranes, catalysts, and materials for molecular recognition.

After polymerization, the resulting polybenzoxazine network retains a high density of phenolic hydroxyl groups, which can continue to participate in hydrogen bonding. This can lead to the formation of inter- and intra-chain hydrogen bonds, which can significantly influence the material's mechanical properties and thermal stability. rsc.org The self-assembly of benzoxazine-containing polymers can be driven by these hydrogen bonding interactions, leading to materials with a high degree of order at the molecular level. rsc.org

Design of Molecular Architectures with Programmed Self-Assembly

The concept of programmed self-assembly involves designing molecules with specific functionalities that promote their spontaneous organization into well-defined, ordered structures. For a hypothetical application of this compound in this area, its molecular architecture would be of primary importance. The two hydroxyphenyl groups are key features that could be exploited.

Table 1: Potential Intermolecular Interactions for Self-Assembly

| Interaction Type | Molecular Feature of this compound | Potential Outcome |

| Hydrogen Bonding | The hydroxyl (-OH) groups on the phenyl rings and the oxazine ring | Formation of one-dimensional chains or two-dimensional sheets. |

| π-π Stacking | The aromatic phenyl and benzoxazine rings | Contributes to the stability of layered or columnar structures. |

| Dipole-Dipole Interactions | The polar C-O and C-N bonds within the benzoxazine ring | Influences the packing and orientation of molecules in the solid state. |

The strategic placement of these functional groups could, in principle, direct the molecules to assemble in a predetermined manner. For instance, the hydroxyl groups could form strong, directional hydrogen bonds, acting as the primary drivers for the self-assembly process. The bulky bis(4-hydroxyphenyl) moiety would also introduce steric factors that influence the final packing arrangement.

Directed Self-Assembly Pathways and Hierarchical Structures

Directed self-assembly involves the use of external stimuli or templates to guide the formation of complex, hierarchical structures. In the context of this compound, this could be achieved through several hypothetical pathways.

One approach could involve solution-based processing where solvent choice and concentration gradients are used to control the nucleation and growth of self-assembled structures. By carefully selecting solvents that have different affinities for the hydroxyl and benzoxazine portions of the molecule, it might be possible to induce the formation of specific morphologies such as nanofibers, nanoribbons, or vesicles.

Another potential pathway is surface-mediated assembly, where the compound is deposited onto a patterned substrate. The interactions between the molecule and the substrate could then direct the alignment and organization of the molecules into larger, ordered domains.

The formation of hierarchical structures would involve multiple levels of organization. For example, individual molecules of this compound could first self-assemble into primary nanostructures through hydrogen bonding and π-π stacking. These primary structures could then further organize into larger, more complex architectures.

Table 2: Hypothetical Hierarchical Structures from this compound

| Primary Structure | Secondary Assembly Mechanism | Resulting Hierarchical Structure |

| Nanofibers | Entanglement and alignment | Anisotropic films or aerogels |

| Nanosheets | Layer-by-layer stacking | Lamellar structures |

| Micelles/Vesicles | Aggregation in selective solvents | Ordered arrays of spherical or tubular structures |

It is important to reiterate that the above discussion is based on the general principles of molecular self-assembly and the known chemistry of the benzoxazine class of compounds. Specific experimental data for this compound is not available in the public domain to substantiate these hypothetical applications. Further research and synthesis of this specific compound would be necessary to explore its potential in the field of advanced material science.

Future Research Directions and Methodological Advancements

Development of Novel Green Synthetic Methodologies for Related Benzoxazine (B1645224) Compounds

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For benzoxazine compounds, this includes the use of renewable raw materials, safer solvents, and energy-efficient reaction conditions. rsc.orgresearchgate.netacs.org Future research is anticipated to focus on solventless synthesis or the use of green solvents like poly(ethylene glycol) to minimize volatile organic compound emissions. acs.orgresearchgate.net Microwave-assisted synthesis has already shown promise in rapidly producing benzoxazines, a technique that could be optimized for 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol and its derivatives. acs.orgresearchgate.net

Furthermore, the use of bio-based precursors is a key area of green chemistry. rsc.orgresearchgate.net Researchers have successfully synthesized benzoxazines from natural phenols such as sesamol, furfurylamine, guaiacol, and vanillin. acs.orgacs.org This approach not only reduces reliance on petrochemical feedstocks but can also introduce novel functionalities into the resulting polymers. acs.org Mechanochemical methods, such as ball-milling, represent another frontier for the green synthesis of benzoxazines, offering high yields in minimal time without the need for extensive purification. bohrium.com

| Green Chemistry Approach | Potential Precursors/Solvents | Key Advantages |

| Renewable Feedstocks | Sesamol, Furfurylamine, Vanillin, Guaiacol, Magnolol rsc.orgacs.orgresearchgate.netacs.org | Reduced environmental impact, potential for novel properties. |

| Green Solvents | Poly(ethylene glycol) (PEG), Ethanol, Ethyl Acetate acs.orgacs.orgresearchgate.net | Lower toxicity, reduced volatile organic compound emissions. |

| Solventless Synthesis | Direct reaction of precursors | Eliminates solvent waste, simplifies purification. rsc.orgacs.org |

| Alternative Energy Sources | Microwave Irradiation acs.orgresearchgate.net | Rapid reaction times, improved energy efficiency. |

| Mechanochemistry | Ball-milling bohrium.com | High scalability, efficient, minimal purification needed. bohrium.com |

Advanced Computational Models for Predicting Complex Molecular Interactions and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating materials design. For this compound, advanced computational models can provide insights into its electronic structure, reactivity, and interactions with other molecules. Molecular modeling has been employed to study the chain structures and polymerization mechanisms of polybenzoxazines, highlighting the importance of hydrogen bonding. researchgate.net

Future efforts could involve the use of Density Functional Theory (DFT) calculations to investigate the structural details and polymerization processes of novel benzoxazine monomers. researchgate.net Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties of polybenzoxazines, such as char yield, which is crucial for flame retardant applications. mdpi.com These predictive models can guide the synthesis of new derivatives of this compound with tailored properties.

| Computational Method | Application in Benzoxazine Research | Predicted Properties |

| Molecular Mechanics/Dynamics | Studying polymer chain structures and relaxation processes. researchgate.net | Conformation, packing, mechanical properties. |

| Density Functional Theory (DFT) | Investigating electronic structure and reaction mechanisms. researchgate.net | Reactivity, spectral properties, polymerization pathways. |

| Quantitative Structure-Property Relationship (QSPR) | Predicting macroscopic properties from molecular structure. mdpi.com | Thermal stability, char yield, mechanical strength. |

Integration of this compound into Hybrid Material Systems

The creation of hybrid materials by incorporating inorganic components into a polymer matrix can lead to materials with enhanced properties. For polybenzoxazines, hybridization with silica (B1680970) has been a significant area of research. researchgate.net The integration of this compound into such systems could yield hybrid thermosets with improved thermal stability and mechanical performance. researchgate.netrsc.org

These organic-inorganic hybrid materials can be prepared through the thermal polymerization of benzoxazine-bridged polysilsesquioxanes. rsc.org Another approach involves blending benzoxazine monomers with other polymers, such as epoxy resins, to create materials with tunable properties. acs.org For instance, benzoxazine-epoxy hybrids can exhibit a range of glass transition temperatures, thermal stabilities, and mechanical strengths depending on the composition. acs.org The incorporation of silane (B1218182) functionality into the benzoxazine monomer itself is another promising strategy for developing robust hybrid materials. researchgate.net

Exploration of Chemo- and Regioselective Transformations of the Compound

The functionalization of the this compound scaffold through chemo- and regioselective transformations is a promising avenue for creating novel molecules with unique properties. Such transformations would allow for the precise modification of the compound at specific sites, leading to a diverse library of derivatives. While specific transformations on this compound are yet to be extensively reported, general strategies in organic synthesis can be applied. For instance, transition-metal-catalyzed coupling reactions could be employed to functionalize the aromatic rings. nih.gov

Organocatalytic benzannulation reactions have been shown to be effective for the chemo- and regioselective synthesis of complex aromatic compounds and could potentially be adapted for the modification of the benzoxazine core. rsc.org The development of selective reactions targeting the oxazine (B8389632) ring would also be of significant interest, potentially leading to new ring-opening or ring-transformation pathways. The ability to selectively introduce functional groups would enable the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials discovery by enabling the rapid screening of virtual chemical libraries and the prediction of material properties. mdpi.com In the context of benzoxazines, ML models can be trained to predict properties such as dispersancy efficiency, thermal stability, and mechanical strength based on the molecular structure. mdpi.com This approach can significantly accelerate the design of new benzoxazine derivatives with desired characteristics.

Generative models guided by machine learning can propose novel molecular structures with optimized properties. nih.gov For instance, an AI system could be tasked with designing a derivative of this compound with enhanced thermal stability and specific solubility characteristics. The use of AI can also aid in understanding complex structure-property relationships that are not immediately obvious through traditional analysis. mdpi.com As more data on benzoxazine compounds become available, the predictive power of these models will continue to improve, making in silico design an indispensable tool for future research.

Mechanistic Studies of Catalytic Activity and Transformation Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing its properties and developing new applications. Mechanistic studies on the ring-opening polymerization of benzoxazines have revealed complex pathways involving cationic intermediates. acs.orgacs.org The use of catalysts, such as lithium iodide, can significantly lower the polymerization temperature and accelerate the reaction rate. acs.orgacs.org

Future research should focus on detailed mechanistic investigations of both catalyzed and uncatalyzed transformations of this compound. This could involve a combination of experimental techniques, such as in-situ NMR and FT-IR spectroscopy, and computational modeling. acs.orgresearchgate.net Understanding the role of catalysts at a molecular level will enable the design of more efficient and selective catalytic systems. Furthermore, exploring the catalytic potential of the compound itself or its derivatives in other chemical transformations could open up new avenues of research.

Development of Microfluidic and High-Throughput Methodologies for Synthesis and Screening

Microfluidic and high-throughput technologies offer the potential to dramatically accelerate the pace of research by enabling the rapid synthesis and screening of large libraries of compounds. The development of microfluidic reactors for the synthesis of benzoxazine derivatives would allow for precise control over reaction conditions, leading to improved yields and purities. This technology is particularly well-suited for optimizing reaction parameters and for the synthesis of small quantities of materials for initial screening.

Pairing high-throughput synthesis with automated screening techniques would create a powerful platform for discovering new benzoxazine-based materials with desired properties. For example, a library of derivatives of this compound could be synthesized in a microfluidic system and then rapidly screened for properties such as thermal stability, solubility, or biological activity. This approach would significantly reduce the time and resources required for materials discovery compared to traditional methods.

Q & A

Q. What are the common synthetic routes for 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol?

Methodological Answer: The compound can be synthesized via condensation reactions between phenolic derivatives and anhydrides or acyl chlorides. For example:

- Route 1: React anthranilic acid with tetrachlorophthalic anhydride in n-butanol under reflux to form the benzoxazinone core .

- Route 2: Use anthranilic acid and benzoyl chloride in dichloromethane with triethylamine as a base to form 2-aryl-substituted derivatives .

- Optimization Tip: Adjust solvent polarity (e.g., ethanol vs. n-butanol) and reaction time to improve yields for bulky substituents .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1730 cm⁻¹ and hydroxyl (O-H) bands at 3200–3250 cm⁻¹ .

- ¹H NMR: Look for aromatic proton signals (δ 7.5–8.1 ppm) and exchangeable protons (e.g., -COOH at δ 11.5 ppm) .

- Mass Spectrometry: Use high-resolution MS (e.g., m/zCloud) to confirm molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the oxazinone ring.

- Reactivity: Monitor for decomposition in polar protic solvents (e.g., water, methanol) due to potential ring-opening reactions .

Advanced Research Questions

Q. How to design experiments to study its reactivity with nucleophiles?

Methodological Answer:

- Hydrazine Reaction: React the benzoxazinone with hydrazine hydrate in ethanol to form hydrazide derivatives. Monitor progress via TLC and isolate products via recrystallization .

- Kinetic Studies: Use ¹H NMR to track disappearance of the carbonyl signal (C=O) during nucleophilic attack .

Q. How to evaluate its biological activity against enzyme targets?

Methodological Answer:

- Enzyme Assays: Test inhibition of serine proteases (e.g., human leukocyte elastase) using fluorogenic substrates. IC₅₀ values can be calculated from dose-response curves .

- Cell-Based Studies: Assess anticancer activity via MTT assays in cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

Q. How to address contradictory data in biological activity studies?

Methodological Answer:

Q. What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl rings to enhance enzyme binding via hydrophobic interactions .

- Computational Modeling: Perform docking studies (e.g., AutoDock) to predict binding modes with target proteins like elastase .

Q. What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.